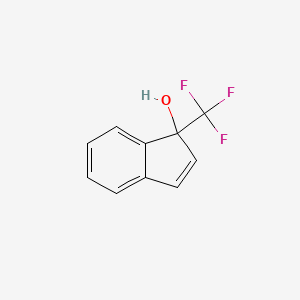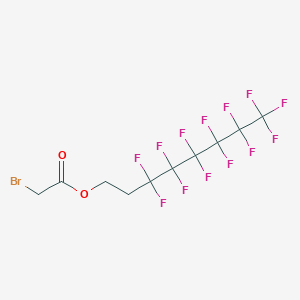
1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate is an organic compound characterized by its unique structure, which includes a diazonium group, a triple bond, and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate typically involves the diazotization of 5-heptyn-2-one. The process begins with the preparation of 5-heptyn-2-one, which can be synthesized through the reaction of hept-5-yne with an appropriate oxidizing agent. The diazotization step involves treating 5-heptyn-2-one with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions to form the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or sodium hydroxide.
Major Products
Oxidation: Oxides of the original compound.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate involves its reactivity with various nucleophiles and electrophiles. The diazonium group is highly reactive and can participate in a range of chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Heptyn-2-one: A precursor in the synthesis of 1-Diazonio-3,3-dimethylhept-1-en-5-yn-2-olate.
This compound: Unique due to the presence of both a diazonium group and a triple bond.
Hept-5-yn-2-one: Similar structure but lacks the diazonium group.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the diazonium group allows for a wide range of substitution reactions, while the triple bond provides additional sites for chemical modification.
Propriétés
Numéro CAS |
136506-09-7 |
|---|---|
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
1-diazo-3,3-dimethylhept-5-yn-2-one |
InChI |
InChI=1S/C9H12N2O/c1-4-5-6-9(2,3)8(12)7-11-10/h7H,6H2,1-3H3 |
Clé InChI |
MTCSAJRNLUUMQI-UHFFFAOYSA-N |
SMILES canonique |
CC#CCC(C)(C)C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


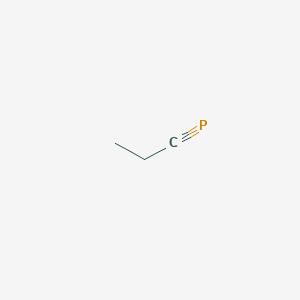
phosphanium chloride](/img/structure/B14269078.png)
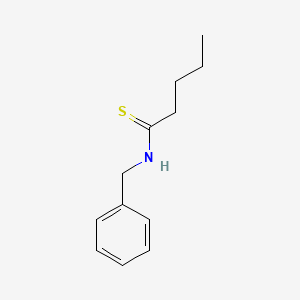
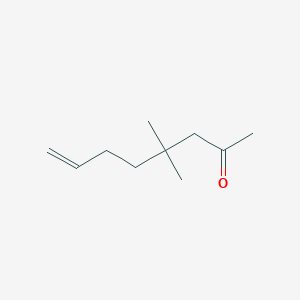

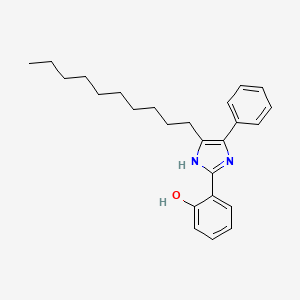
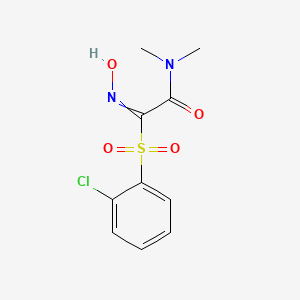


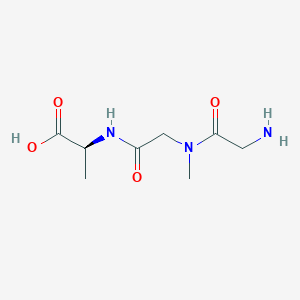
![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
